n-Tert-butyl-alpha-phenylnitrone

Übersicht

Beschreibung

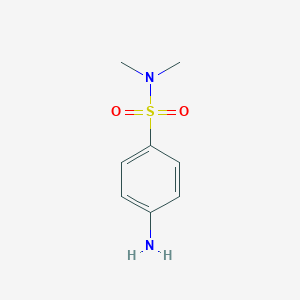

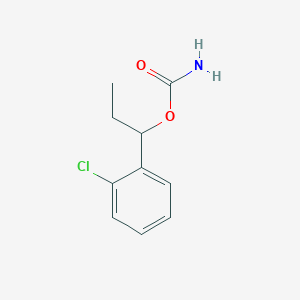

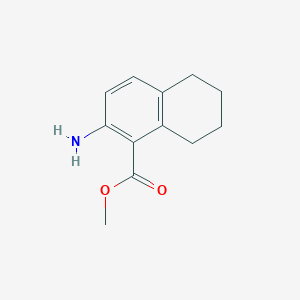

N-Tert-butyl-alpha-phenylnitrone (PBN) is a commonly used free radical trap. It contains radical scavenging activity and an ability to inhibit Cox-2 (cyclooxygenase-2). PBN is an antioxidant that has been shown to act as a protective agent in several experimental models of neurodegenerative disorders .

Synthesis Analysis

PBN is a commonly used free-radical spin trap. It has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity .Molecular Structure Analysis

PBN is a nitrone-based free radical scavenger that forms nitroxide spin adducts . The technique of spin trapping is used in electron spin resonance (ESR) and makes use of a diamagnetic compound (the spin trap), such as PBN, which reacts with a free radical (the spin), giving rise to a relatively stable ESR-observable free radical (spin adduct) .Chemical Reactions Analysis

PBN has been shown to reduce the number of emboli-induced cerebral microinfarctions in the rabbit cortex and prevent neoplasia by its radical scavenging activity and its ability to inhibit cyclooxygenase-2 activity . It also prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species .Physical And Chemical Properties Analysis

PBN is a solid at 20 degrees Celsius . It is soluble in DMSO and chloroform . Its molecular formula is C11H15NO and its molecular weight is 177.25 .Wissenschaftliche Forschungsanwendungen

Free Radical Trap

PBN is most commonly used as a free radical trap . It has the ability to capture free radicals, which are atoms or molecules with unpaired electrons and are highly reactive. This property makes PBN useful in various scientific research fields, particularly in studying oxidative stress and related conditions .

Antioxidant

PBN acts as an antioxidant . It has been shown to inhibit lipid peroxidation in rat liver microsomes . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This antioxidant property of PBN is beneficial in the study and treatment of diseases caused by oxidative stress .

Neuroprotective Agent

PBN has been shown to act as a protective agent in several experimental models of neurodegenerative disorders . Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, are characterized by the progressive loss of structure or function of neurons. The neuroprotective property of PBN makes it a potential therapeutic agent for these disorders .

Inhibition of iNOS

PBN prevents the induction of inducible nitric oxide synthase (iNOS) by reactive oxygen species . iNOS is an enzyme that produces nitric oxide (NO), a free radical, as a part of the body’s immune response. Overproduction of NO can lead to various inflammatory and autoimmune diseases. Therefore, PBN’s ability to inhibit iNOS has significant implications in the treatment of these diseases .

Nitric Oxide Donor

PBN has been found to release nitric oxide (NO) under oxidative conditions . This property allows PBN to be used as a nitric oxide donor in biological systems, which can be beneficial in studying the role of NO in various physiological processes .

Inhibition of Cox-2

PBN has the ability to inhibit Cox-2 (cyclooxygenase-2) . Cox-2 is an enzyme that plays a key role in inflammation and pain, so PBN’s ability to inhibit Cox-2 suggests potential applications in the treatment of inflammatory diseases .

Safety And Hazards

Zukünftige Richtungen

PBN has been shown to have potent ROS scavenging, anti-inflammatory, neuroprotective, anti-aging, and anti-diabetic activities, and can penetrate the blood-brain barrier . It has been used in several experimental models of neurodegenerative disorders . Future research may focus on its potential therapeutic applications in these areas.

Eigenschaften

IUPAC Name |

N-tert-butyl-1-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSYLWYGCWTJSG-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000043 [mmHg] | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

n-Tert-butyl-alpha-phenylnitrone | |

CAS RN |

3376-24-7, 52392-70-8 | |

| Record name | N-tert-Butyl-α-phenylnitrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3376-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl-N-tert-butylnitrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052392708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 2-methyl-N-(phenylmethylene)-, N-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-benzyliden-tert-butylamine N-ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL-N-TERT-BUTYLNITRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I91332OPG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does n-Tert-butyl-alpha-phenylnitrone (PBN) exert its antioxidant effects?

A1: PBN acts as a "spin trap," reacting with short-lived free radicals to form more stable nitroxide radical adducts detectable by electron paramagnetic resonance (EPR) spectroscopy. [, , , ] This trapping prevents further reactions of the initial radicals, effectively interrupting the cascade of oxidative damage. [, , , ]

Q2: What specific free radicals has PBN been shown to trap?

A2: Studies have demonstrated PBN trapping various radicals, including hydroxyl radicals (•OH), carbon-centered radicals, and thiyl radicals. [, , , , ] For example, PBN traps the benzoyloxyl radical generated during the copper-mediated decomposition of benzoyl peroxide. [] It also traps carbon-centered radicals and •OH generated during the reduction of tirapazamine by cytochrome P450 reductase. []

Q3: Can PBN act as a nitric oxide (NO) donor?

A3: Research suggests that under certain oxidative conditions, like UV irradiation or exposure to hydroxyl radicals, PBN can release NO. [] This NO release was confirmed by direct detection using GC/MS/SIM and its ability to activate guanylate cyclase. []

Q4: What are the potential downstream effects of PBN's free radical trapping and NO donating properties?

A4: PBN has demonstrated protective effects against oxidative damage in various biological systems. [, , , ] These include reducing protein oxidation in the brain, [, ] protecting against ischemia/reperfusion injury, [, , ] and attenuating adriamycin-induced cardiotoxicity. [, ]

Q5: What is the molecular formula and weight of PBN?

A5: The molecular formula for PBN is C11H15NO and its molecular weight is 177.24 g/mol.

Q6: Does PBN have any known catalytic properties?

A8: PBN is not known to possess catalytic properties. Its primary mode of action is through direct interaction with free radicals as a spin-trapping agent. [, , , ]

Q7: Have there been any computational studies on PBN?

A7: While the provided research articles do not mention specific computational studies, computational chemistry techniques like density functional theory (DFT) calculations could be employed to further investigate the electronic structure and reactivity of PBN and its radical adducts.

Q8: How does the lipophilicity of PBN influence its activity?

A10: The lipophilicity of PBN plays a crucial role in its ability to access different cellular compartments. Studies on adriamycin-induced cardiotoxicity showed that more lipophilic spin-trapping agents like PBN provided a greater degree of protection compared to less lipophilic agents. [] This suggests that the cardiotoxic effects of adriamycin might be restricted to hydrophobic cellular compartments, making lipophilic agents like PBN more effective in preventing damage. []

Q9: What are the known safety concerns and regulations regarding PBN?

A12: While PBN has shown promise as a therapeutic agent, high concentrations have demonstrated toxicity in model organisms like houseflies. [] Further research is needed to fully elucidate its safety profile for potential human applications.

Q10: In what in vitro and in vivo models has PBN shown efficacy?

A14: PBN has shown efficacy in a variety of experimental models:* Cellular Models: PBN protects human malignant glioma cells from cisplatin cytotoxicity [] and attenuates dihydroartemisinin cytotoxicity towards Molt-4 human leukemia cells. [] * Animal Models: PBN demonstrates protective effects in rat models of ischemia/reperfusion injury, [, , , ] adriamycin-induced cardiotoxicity, [, ] paraquat-induced lung injury, [] and in gerbil models of aging and oxidative stress. [, , ]* Ex vivo models: PBN improves the ex vivo growth of rat embryos in a chemically defined medium. []

Q11: What specific effects of PBN on brain function have been observed?

A15: Studies in gerbils indicate that PBN treatment can reverse age-related increases in brain protein oxidation and decrease in enzyme activity. [] Notably, PBN-treated aged gerbils performed better than untreated aged controls in a radial arm maze test assessing temporal and spatial memory. []

Q12: Are there known mechanisms of resistance to PBN?

A12: The provided research articles do not mention specific resistance mechanisms to PBN.

Q13: What analytical techniques are commonly used to study PBN and its effects?

A20: Key analytical techniques used in PBN research include:* Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is crucial for identifying and quantifying the free radical adducts formed by PBN, providing insights into the types and amounts of radicals generated in a system. [, , , ] * High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with electrochemical detection (HPLC-EC), enables separation and quantification of PBN and its metabolites, including the nitroxide and hydroxylamine forms of PBN adducts. []

Q14: What are some challenges associated with using EPR to study PBN radical adducts?

A21: One challenge is the potential for PBN adducts with different radicals to exhibit similar EPR spectra, making unambiguous identification difficult. [] Furthermore, the stability of PBN radical adducts can vary depending on the trapped radical and the surrounding environment, potentially impacting quantification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)

![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)